Biotin-dPEG(R)3-MAL

FRET protein-protein interaction proximity labeling

Procure Biotin-dPEG3-MAL for its single molecular weight architecture (597.73 Da) and >98% purity, eliminating the polydisperse variability of standard PEG. The discrete dPEG3 spacer ensures a precise 24.9 Å separation, preserving water solubility and steric accessibility for FRET, PROTAC development, and site-specific labeling. Unlike polydisperse or amine-reactive alternatives, this maleimide linker guarantees defined geometry and high conjugate stability.

Molecular Formula C27H43N5O8S
Molecular Weight 597.7 g/mol
Cat. No. B7839242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-dPEG(R)3-MAL
Molecular FormulaC27H43N5O8S
Molecular Weight597.7 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
InChIInChI=1S/C27H43N5O8S/c33-22(6-2-1-5-21-26-20(19-41-21)30-27(37)31-26)28-10-3-13-38-15-17-40-18-16-39-14-4-11-29-23(34)9-12-32-24(35)7-8-25(32)36/h7-8,20-21,26H,1-6,9-19H2,(H,28,33)(H,29,34)(H2,30,31,37)
InChIKeyQCEXTKIIGXBNCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-dPEG(R)3-MAL: Technical Specifications and Procurement Profile for Thiol-Reactive Biotinylation


Biotin-dPEG(R)3-MAL (CAS: 525573-22-2, MW: 597.73) is a heterobifunctional bioconjugation reagent comprising a biotin moiety, a discrete polyethylene glycol (dPEG(R)) spacer of precisely three ethylene oxide units, and a maleimide functional group . The compound is manufactured as a single molecular weight entity (>98% purity by HPLC) rather than a polydisperse PEG mixture . The maleimide group undergoes Michael addition with free sulfhydryl groups (–SH) on cysteine residues at pH 6.5–7.5, forming stable thioether linkages [1]. The dPEG(R)3 spacer provides a defined 24.9 Å separation between the biotin binding site and the conjugated thiol, imparting water solubility to the resulting bioconjugate while maintaining a compact molecular footprint suitable for applications where excessive linker length would interfere with biomolecular recognition [2].

Why Biotin-dPEG(R)3-MAL Cannot Be Substituted with Generic PEG-Biotin Maleimides or Alternative Linker Chemistries


Substituting Biotin-dPEG(R)3-MAL with polydisperse PEG-biotin maleimides, shorter PEG2 analogs, or alternative biotinylation chemistries introduces quantifiable differences in spacer length precision, conjugate hydrophilicity, and steric accessibility that directly impact experimental reproducibility and assay performance. Unlike polydisperse PEG reagents that generate heterogeneous conjugate populations with variable spacer lengths [1], Biotin-dPEG(R)3-MAL's discrete 21-atom, 24.9 Å spacer yields a single, defined molecular species, eliminating lot-to-lot variability in hydrodynamic radius and biotin presentation [2]. Compared to membrane-permeable alternatives such as Biotin-PEG2-Maleimide (MW: 525.6, estimated spacer ~14 Å), the dPEG(R)3 spacer provides enhanced aqueous solubility without compromising the compact geometry required for proximity-dependent applications . Additionally, the maleimidopropyl moiety in Biotin-dPEG(R)3-MAL confers greater conjugate stability relative to alkyl maleimides used in non-PEGylated biotin-maleimide reagents . These structural distinctions preclude simple one-to-one replacement without altering conjugation efficiency, biotin accessibility, or downstream assay outcomes.

Biotin-dPEG(R)3-MAL Quantitative Differentiation Evidence: Head-to-Head Comparisons with PEG2-MAL, dPEG11-MAL, and SMCC Alternatives


Spacer Length Differentiation: 24.9 Å Biotin-dPEG(R)3-MAL vs. 50.5 Å dPEG11-MAL vs. 94.1 Å dPEG23-MAL

Biotin-dPEG(R)3-MAL provides a precise 24.9 Å spacer (21 atoms) between the biotin moiety and the conjugated thiol, compared to 50.5 Å for Biotin-dPEG(R)11-MAL and 94.1 Å for Biotin-dPEG(R)23-MAL [1]. This intermediate spacing is quantitatively distinct from the shorter ~14 Å (estimated) spacer of Biotin-PEG2-Maleimide (MW: 525.6) and the longer dPEG(R) variants . The 24.9 Å dimension is specifically engineered to minimize steric hindrance of biotin-streptavidin binding while providing sufficient separation to reduce intramolecular quenching in FRET applications .

FRET protein-protein interaction proximity labeling steric accessibility

Conjugate Hydrolytic Stability: Maleimidopropyl Moiety in Biotin-dPEG(R)3-MAL vs. Alkyl Maleimide Biotin Conjugates

The maleimidopropyl moiety in Biotin-dPEG(R)3-MAL contains a tertiary amide adjacent to the succinimide ring that moderately stabilizes the thioether adduct against hydrolytic ring-opening compared to alkyl maleimide biotin reagents lacking this structural feature . Succinimide ring hydrolysis rates in maleimide-thiol conjugates vary from hours to days depending on molecular environment, with the adjacent amide group slowing this degradation pathway . While direct half-life data for Biotin-dPEG(R)3-MAL conjugates are not published, class-level inference from maleimidopropionamide structural analogs indicates extended functional stability relative to simple alkyl maleimide conjugates [1].

conjugate stability long-term storage thioether linkage succinimide hydrolysis

Water Solubility and Reduced Immunogenicity: dPEG(R)3 vs. Non-PEGylated Biotin-Maleimide Crosslinkers

The dPEG(R)3 spacer in Biotin-dPEG(R)3-MAL imparts water solubility to labeled biomolecules while reducing immunogenicity, aggregation, and precipitation of bioconjugates compared to non-PEGylated biotin-maleimide crosslinkers such as SMCC-biotin or alkyl-chain biotin maleimides [1]. The hydrophilic PEG3 chain increases the hydrodynamic radius sufficiently to reduce protein aggregation in solution without introducing the immunogenicity risks associated with higher molecular weight PEG chains (>20 kDa) that can elicit anti-PEG antibody responses [2]. This property is transferred to the labeled molecule upon conjugation, improving handling and storage characteristics .

aqueous solubility reduced immunogenicity anti-PEG antibodies aggregation prevention

Single Molecular Weight Discrete PEG (dPEG(R)) vs. Polydisperse PEG Reagents: Lot-to-Lot Reproducibility

Biotin-dPEG(R)3-MAL is manufactured as a single molecular weight compound (MW: 597.73; >98% purity) rather than a polydisperse mixture characteristic of conventional PEG reagents . Polydisperse PEG-biotin maleimides produce heterogeneous conjugate populations with Gaussian distributions of PEG chain lengths, resulting in variable spacer dimensions and unpredictable biotin presentation across individual conjugate molecules [1]. In contrast, dPEG(R)3-MAL yields a single defined spacer length of exactly 24.9 Å with 100% uniformity across all conjugate molecules [2]. This discrete architecture is protected under U.S. Patent 7,888,536 B2 [3].

discrete PEG polydisperse PEG conjugate heterogeneity batch-to-batch reproducibility quality control

Thiol Reaction Specificity: Maleimide-Thiol vs. NHS Ester-Amine Crosslinking in Biotinylation Workflows

The maleimide group in Biotin-dPEG(R)3-MAL reacts specifically with free sulfhydryl groups (–SH) on cysteine residues at pH 6.5–7.5, forming stable thioether bonds . This contrasts with NHS ester-based biotinylation reagents (e.g., NHS-PEG4-Biotin, SMCC-biotin intermediates) that target primary amines on lysine residues and N-termini . Cysteine residues are typically 5-10× less abundant than lysine residues in proteins, enabling more controlled and site-selective labeling with maleimide chemistry [1]. The maleimide-thiol reaction is approximately 1000× faster than maleimide-amine reactions at neutral pH, minimizing off-target amine modification .

site-specific labeling thiol-maleimide chemistry cysteine biotinylation amine-reactive biotin

Proven Utility in FRET-Based High-Throughput Screening: Validated in Estrogen Receptor-Coactivator Binding Assays

Biotin-dPEG(R)3-MAL has been experimentally validated in time-resolved fluorescence resonance energy transfer (TR-FRET) assays for discovering inhibitors of estrogen receptor-coactivator binding [1]. In these studies, biotin conjugates were prepared through C-terminal cysteine and maleimide-dPEG3-biotin, purified by HPLC on a C18-column, and used in multi-color FRET systems with terbium donors [2]. The compound's defined 24.9 Å spacer enabled precise control over donor-acceptor distances critical for FRET efficiency calculations . This represents direct experimental validation of the compound in a quantitative assay format requiring reproducible biotin-streptavidin interactions.

FRET high-throughput screening estrogen receptor TR-FRET protein-protein interaction

Biotin-dPEG(R)3-MAL: Validated Procurement Applications in FRET Assays, Site-Specific Protein Labeling, and Nanoparticle Bioconjugation


FRET-Based High-Throughput Screening for Protein-Protein Interaction Inhibitors

Biotin-dPEG(R)3-MAL is validated for TR-FRET assay development, specifically in estrogen receptor-coactivator binding inhibitor screening [1]. The compound's precise 24.9 Å spacer provides defined donor-acceptor distances critical for quantitative FRET efficiency measurements, while the discrete molecular architecture eliminates spacer length variability that would confound distance-dependent energy transfer calculations . Procurement recommendation: Laboratories developing quantitative FRET assays should select Biotin-dPEG(R)3-MAL over polydisperse PEG alternatives to ensure reproducible distance geometry and minimize assay validation burden.

Site-Selective Cysteine Biotinylation for Functional Protein Studies

Biotin-dPEG(R)3-MAL enables thiol-specific biotinylation of engineered or native cysteine residues while preserving lysine-dependent protein functions [1]. The maleimide-thiol reaction proceeds approximately 1000× faster than competing amine reactions at neutral pH, ensuring high conjugation selectivity . The dPEG(R)3 spacer imparts water solubility to the labeled protein, reducing aggregation during purification and storage [2]. Procurement recommendation: For functional assays requiring biotinylated proteins with intact activity (e.g., enzyme assays, receptor binding studies), Biotin-dPEG(R)3-MAL is preferred over amine-reactive biotinylation reagents that risk modifying active site lysine residues.

Nanoparticle Surface Functionalization for Biomimetic and Diagnostic Platforms

Biotin-dPEG(R)3-MAL has been utilized in the construction of biomimetic gold-and-silica core/shell nanoparticles and self-assembling quantum dots [1]. The dPEG(R)3 spacer provides a hydrophilic surface coating that prevents nanoparticle aggregation while presenting biotin for subsequent streptavidin-based assembly or detection. The discrete 24.9 Å spacer ensures uniform inter-particle spacing and reproducible biotin density across nanoparticle batches [2]. Procurement recommendation: For diagnostic nanoparticle development requiring consistent surface chemistry and minimized batch-to-batch variability, Biotin-dPEG(R)3-MAL offers advantages over polydisperse PEG-thiol biotinylation reagents.

PROTAC Synthesis and Targeted Protein Degradation Studies

Biotin-PEG3-Maleimide serves as a PEG-based linker in PROTAC (PROteolysis TArgeting Chimera) synthesis, joining ligands for E3 ubiquitin ligase recruitment and target protein binding [1]. The PEG3 spacer provides optimal linker length for ternary complex formation while maintaining sufficient aqueous solubility for cellular assays. The single molecular weight architecture ensures reproducible linker geometry critical for PROTAC structure-activity relationship studies . Procurement recommendation: For PROTAC development programs requiring defined linker length and high synthetic reproducibility, Biotin-dPEG(R)3-MAL provides a characterized building block with established purification protocols.

Technical Documentation Hub

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